molecular formula C15H12F3NO B14117369 2-Acetamino-5-trifluoromethylbiphenyl

2-Acetamino-5-trifluoromethylbiphenyl

Cat. No.: B14117369
M. Wt: 279.26 g/mol
InChI Key: ZFAKYCCZZQBPCS-UHFFFAOYSA-N
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Description

2-Acetamino-5-trifluoromethylbiphenyl is a chemical compound with the molecular formula C15H12F3NO. It is characterized by the presence of an acetamino group and a trifluoromethyl group attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-5-trifluoromethylbiphenyl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-5-trifluoromethylbiphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-Acetamino-5-trifluoromethylbiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamino-5-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamino-5-fluorobiphenyl
  • 2-Acetamino-5-chlorobiphenyl
  • 2-Acetamino-5-bromobiphenyl

Uniqueness

2-Acetamino-5-trifluoromethylbiphenyl is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals .

Biological Activity

2-Acetamino-5-trifluoromethylbiphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The SAR studies of compounds related to 2-acetamido derivatives indicate that modifications in the molecular structure significantly impact their biological activity. For instance, the presence of trifluoromethyl groups has been shown to enhance the lipophilicity and bioavailability of biphenyl compounds, which can lead to improved interaction with biological targets.

Key Findings from SAR Studies

  • Agonist Activity : Compounds with a 2-acetamido group demonstrated agonist activity at the relaxin/insulin-like family peptide receptor (RXFP1), with varying degrees of potency depending on the substituents on the biphenyl moiety .
  • EC50 Values : The effective concentration (EC50) values for various derivatives were measured, revealing significant differences in potency. For example, one derivative exhibited an EC50 of 0.047 μM with a maximum response of 98% .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of certain derivatives of 2-acetamido compounds. For instance, N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamide derivatives showed promising results in animal models, demonstrating significant anticonvulsant activity comparable to established antiseizure medications .

Table: Anticonvulsant Activity Summary

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
(R)-114Not reportedNot applicable
(R)-225102.5
(R)-3131.7>7.6

This table summarizes the effective dose (ED50), toxic dose (TD50), and protective index for selected compounds derived from the acetamido series, indicating their relative safety and efficacy in preclinical models.

Case Study on Anticonvulsant Efficacy

A study involving the administration of selected acetamido derivatives in rodent models demonstrated their efficacy in reducing seizure frequency and severity. The research indicated that specific structural modifications led to enhanced sodium channel modulation, which is crucial for controlling hyperexcitability in neuronal tissues .

Properties

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-[2-phenyl-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H12F3NO/c1-10(20)19-14-8-7-12(15(16,17)18)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20)

InChI Key

ZFAKYCCZZQBPCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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